Grepafloxacin

Description

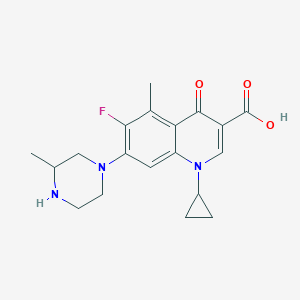

This compound is a member of quinolines, a quinolone antibiotic and a fluoroquinolone antibiotic.

This compound is an oral broad-spectrum quinoline antibacterial agent used to treat bacterial infections. Due to the QTc-prolonging potential, as indicated by the changes in the QT interval on the electrocardiogram, and the risk for cardiovascular adverse events, this compound was withdrawn in the United States.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJTTZAVMXIJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048321 | |

| Record name | Grepafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Grepafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.32e-01 g/L | |

| Record name | Grepafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119914-60-2 | |

| Record name | Grepafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119914-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grepafloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119914602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grepafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Grepafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Grepafloxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GREPAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1M1U2HC31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Grepafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Grepafloxacin: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2] It was formerly marketed under the trade name Raxar for the treatment of various bacterial infections, including community-acquired pneumonia and exacerbations of chronic bronchitis.[1][3] However, it was withdrawn from the market worldwide in 1999 due to its potential to cause cardiac arrhythmias related to QT interval prolongation.[1][3] Despite its withdrawal from clinical use, its chemical structure and properties remain of interest to researchers in the fields of medicinal chemistry and drug development for understanding structure-activity relationships and toxicity profiles of fluoroquinolones.

This in-depth technical guide provides a detailed overview of the chemical structure and physicochemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for the determination of key properties, and visualizations of its chemical structure and mechanism of action.

Chemical Structure

The chemical structure of this compound is characterized by a core quinolone ring system with several key substituents that contribute to its antibacterial activity and pharmacokinetic profile.

Systematic (IUPAC) Name: (RS)-1-Cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid[1]

CAS Number: 119914-60-2[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the tables below.

General Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₂FN₃O₃[5] |

| Molecular Weight | 359.40 g/mol [5] |

| Appearance | White to pale beige solid[6] |

Physicochemical Parameters

| Parameter | Value |

| Melting Point | >205°C (decomposes)[6] |

| Boiling Point | Data not available |

| pKa (Predicted) | Strongest Acidic: 5.88, Strongest Basic: 8.77[6] |

| logP (Octanol/Water) of Free Base (Experimental) | 2.9[4] |

Solubility

| Solvent | Solubility |

| Water | 0.632 g/L[4] |

| DMSO | Soluble[7] |

| Ethanol | Very slightly soluble[8] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination (Capillary Method)

Principle: This method determines the temperature at which the crystalline solid transitions to a liquid state.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (closed at one end)

-

Thermometer

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-4 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Record the temperature at which the substance begins to melt and the temperature at which it is completely molten. The range between these two temperatures is the melting range. Given that this compound decomposes, the temperature of decomposition should be noted.[6]

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent by agitating an excess of the solid in the solvent until equilibrium is reached.[9]

Apparatus:

-

Glass vials or flasks with screw caps[10]

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, ethanol, DMSO).[9]

-

Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.[9]

-

After agitation, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved solute from the undissolved solid by centrifugation or filtration.

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

pKa Determination (UV-Metric Titration)

Principle: The pKa of a compound can be determined by monitoring the change in its UV absorbance as a function of pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal.[11]

Apparatus:

-

UV-Vis Spectrophotometer with a thermostatted cell holder

-

pH meter

-

Automatic titrator or micropipettes

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Prepare a series of buffer solutions with a range of known pH values.

-

For each pH value, prepare a sample by adding a small, constant volume of the this compound stock solution to a cuvette containing the buffer.

-

Measure the UV absorbance spectrum of each sample at a constant temperature.

-

Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.[12]

Spectroscopic Analysis

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This can be used for quantitative analysis and to gain information about the electronic structure.

Sample Preparation and Analysis:

-

Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Scan the absorbance of a dilute solution of this compound over the UV-Vis range (typically 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax).

-

For quantitative analysis, measure the absorbance at the λmax.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and identifies the functional groups present.[13]

Sample Preparation and Analysis (KBr Pellet Method):

-

Thoroughly mix a small amount of finely ground this compound (1-2 mg) with approximately 200-300 mg of dry potassium bromide (KBr) powder in an agate mortar.[14]

-

Place the mixture into a pellet-forming die.

-

Apply high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule by observing the behavior of their nuclei in a magnetic field.

Sample Preparation and Analysis (¹H NMR):

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if required.

-

Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

-

Process the data to obtain the final spectrum, which will show chemical shifts, splitting patterns, and integration values for the different protons in the molecule.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: In many gram-negative bacteria, DNA gyrase is the primary target. It is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

-

Topoisomerase IV: In many gram-positive bacteria, topoisomerase IV is the primary target. It is involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By inhibiting these enzymes, this compound leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.

Experimental Workflow for Quality Control

A typical workflow for the quality control of a this compound drug substance would involve a series of tests to confirm its identity, purity, and quality.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and physicochemical properties of this compound. The presented data and experimental protocols are intended to be a valuable resource for researchers and professionals in the pharmaceutical sciences. While this compound is no longer in clinical use, the study of its properties contributes to the broader understanding of fluoroquinolone antibiotics and can inform the development of safer and more effective antibacterial agents in the future.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 4. This compound | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. benchchem.com [benchchem.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. uspbpep.com [uspbpep.com]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaguru.co [pharmaguru.co]

- 13. youtube.com [youtube.com]

- 14. brainkart.com [brainkart.com]

Grepafloxacin's Mechanism of Action on DNA Gyrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism by which grepafloxacin, a fluoroquinolone antibiotic, exerts its antibacterial effect through the inhibition of DNA gyrase. It details the formation of the critical ternary complex, presents quantitative data on enzyme inhibition, and outlines the experimental protocols used to elucidate this mechanism.

Introduction: DNA Gyrase as an Antibacterial Target

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival.[1] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[2][3] The GyrA subunits are responsible for the DNA breakage and reunion activity, while the GyrB subunits harbor the ATPase function that powers the enzyme's action.[2][3][4] DNA gyrase's unique ability to introduce negative supercoils into DNA is critical for relieving torsional stress during DNA replication and transcription, making it an ideal target for antimicrobial agents.[3][5]

Fluoroquinolones are a major class of antibiotics that directly inhibit bacterial DNA synthesis by targeting DNA gyrase and a second type II topoisomerase, topoisomerase IV.[6][7] These agents act as topoisomerase poisons, trapping the enzyme-DNA complex in a state where the DNA is cleaved, ultimately leading to cell death.[1] this compound is a fluoroquinolone distinguished by a methyl group at the C-5 position, which influences its target preference.[8][9]

Core Mechanism of Action

This compound exerts its bactericidal activity by interrupting the catalytic cycle of DNA gyrase. The process can be summarized in the following steps:

-

Binding to the Gyrase-DNA Complex : this compound does not bind effectively to DNA gyrase or DNA alone.[10][11] Instead, it binds to the transient complex formed between DNA gyrase and the DNA substrate.[2][11]

-

Formation of the Ternary Complex : The drug intercalates into the DNA at the site of cleavage, interacting with both the enzyme and the nucleic acid to form a stable ternary this compound-Gyrase-DNA complex.[2][3] This interaction is facilitated by magnesium ions.[10] The formation of this "cleavage complex" is the pivotal step in the drug's mechanism.[12][13]

-

Inhibition of DNA Re-ligation : By stabilizing the cleavage complex, this compound prevents the GyrA subunit from re-ligating the double-strand DNA break it creates.[1][2] The active site tyrosine of GyrA remains covalently attached to the 5' ends of the broken DNA.[2]

-

Replication Fork Arrest and Cell Death : The stabilized ternary complexes act as physical roadblocks to the DNA replication machinery.[2][5] The collision of a replication fork with this complex converts the reversible DNA break into a permanent, lethal double-strand break, triggering the SOS response and ultimately leading to bacterial cell death.[1]

In some bacterial species, such as Streptococcus pneumoniae, the C-5 methyl group of this compound causes it to preferentially target DNA gyrase over topoisomerase IV.[8][14] This is in contrast to other fluoroquinolones like ciprofloxacin, which favor topoisomerase IV in the same organism.[8] However, in other bacteria like Staphylococcus aureus, this compound is reported to prefer topoisomerase IV, indicating that target specificity is dependent on the bacterial species.[15]

Quantitative Analysis of Gyrase Inhibition

The potency of this compound against DNA gyrase is quantified by determining its 50% inhibitory concentration (IC₅₀). This value represents the drug concentration required to reduce the enzyme's activity by half. The IC₅₀ is typically measured through in vitro enzyme assays, such as the DNA supercoiling assay.

| Bacterial Species | Enzyme | This compound IC₅₀ (µM) | Ciprofloxacin IC₅₀ (µM) | Reference |

| Streptococcus pneumoniae | DNA Gyrase (Supercoiling) | 160 | 80 | [8] |

| Streptococcus pneumoniae | Topoisomerase IV (Decatenation) | 10 - 20 | 10 - 20 | [8] |

| Staphylococcus aureus | DNA Gyrase | IC₅₀ Ratio* < 1 | IC₅₀ Ratio* < 1 | [15] |

| Staphylococcus aureus | Topoisomerase IV | (Favored Target) | (Favored Target) | [15] |

Note: For S. aureus, the study presents the IC₅₀ ratio (Topo IV / Gyrase). A ratio of <1 indicates a preference for Topoisomerase IV.[15]

Experimental Protocols

The mechanism of this compound is investigated using several key biochemical and genetic assays.

DNA Supercoiling Inhibition Assay

This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into a relaxed circular DNA substrate.[16][17]

Methodology:

-

Reaction Mixture Preparation : A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), KCl, MgCl₂, DTT, ATP, relaxed pBR322 plasmid DNA (approx. 0.2 µg), and purified DNA gyrase enzyme.[18]

-

Inhibitor Addition : Varying concentrations of this compound (or other quinolones) are added to the reaction mixtures. A control reaction without any inhibitor is included.

-

Incubation : The reactions are incubated at 37°C for a specified time (e.g., 60-120 minutes) to allow the supercoiling reaction to proceed.[19]

-

Reaction Termination : The reaction is stopped by adding a stop solution containing SDS (to denature the enzyme) and a loading dye.

-

Agarose Gel Electrophoresis : The DNA products are separated on a 1% agarose gel. The supercoiled DNA migrates faster than the relaxed DNA.

-

Analysis : The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to relaxed and supercoiled DNA is quantified to determine the percentage of inhibition at each drug concentration, from which the IC₅₀ value is calculated.[18]

DNA Cleavage Assay

This assay directly measures the formation of the drug-stabilized ternary complex by detecting the amount of cleaved DNA produced.[16]

Methodology:

-

Reaction Setup : A reaction mixture similar to the supercoiling assay is prepared, containing supercoiled plasmid DNA (e.g., pBR322), purified DNA gyrase, and buffer. ATP is often omitted to trap the cleavage complex.

-

Drug Addition : Varying concentrations of this compound are added.

-

Incubation : The mixtures are incubated at 37°C to allow the formation of the ternary complex.

-

Linearization : SDS and Proteinase K are added. SDS denatures the gyrase subunits, creating a double-strand break in the DNA at the site where the enzyme was covalently attached. Proteinase K digests the protein.

-

Agarose Gel Electrophoresis : The samples are run on a 1% agarose gel.

-

Analysis : The amount of linearized plasmid DNA is quantified. An increase in linear DNA with increasing drug concentration indicates stabilization of the cleavage complex.[8]

Conclusion

This compound's mechanism of action against DNA gyrase is a classic example of a topoisomerase poison. By binding to the enzyme-DNA complex, it stabilizes a transient double-strand break, preventing DNA re-ligation and creating a lethal obstacle to DNA replication.[1][2] The drug's efficacy and target preference are influenced by its chemical structure, particularly the C-5 methyl group, and can vary between different bacterial species.[8][15] A thorough understanding of this mechanism, supported by quantitative enzyme inhibition assays and cleavage complex analysis, is fundamental for the development of new fluoroquinolones designed to overcome emerging bacterial resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. DNA gyrase-mediated wrapping of the DNA strand is required for the replication fork arrest by the DNA gyrase-quinolone-DNA ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Dimethyl Derivative of Ciprofloxacin, Acts Preferentially through Gyrase in Streptococcus pneumoniae: Role of the C-5 Group in Target Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Interactions between fluoroquinolones, Mg2+, DNA and DNA gyrase, studied by phase partitioning in an aqueous two-phase system and by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Portal [iro.uiowa.edu]

- 14. This compound, a dimethyl derivative of ciprofloxacin, acts preferentially through gyrase in Streptococcus pneumoniae: role of the C-5 group in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 18. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

Grepafloxacin's Inhibition of Topoisomerase IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes known as type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.[2] This technical guide provides an in-depth exploration of the inhibitory pathway of this compound, with a primary focus on its interaction with topoisomerase IV. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows. While active against a broad spectrum of bacteria, this compound was withdrawn from the market due to concerns about QTc prolongation.[1]

Core Mechanism of Action: Topoisomerase IV Inhibition

Fluoroquinolones, including this compound, function by stabilizing the covalent complex formed between topoisomerase IV and cleaved DNA.[3] This ternary complex, consisting of the enzyme, the drug, and the DNA, effectively stalls the catalytic cycle of topoisomerase IV. The enzyme normally introduces a transient double-strand break in the DNA to allow for the passage of another DNA segment, after which it religates the break.[3] this compound binds to this cleavage complex, preventing the religation step.[4] The accumulation of these stalled complexes with double-strand DNA breaks leads to the inhibition of DNA replication and ultimately triggers a cascade of events culminating in bacterial cell death.[4]

In many Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is the primary target of this compound.[5] In contrast, in Gram-negative bacteria like Escherichia coli, DNA gyrase is typically the more susceptible target.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against topoisomerase IV and DNA gyrase has been quantified in various bacterial species using in vitro enzyme assays. The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Bacterium | Enzyme | IC50 (µg/mL) |

| Staphylococcus aureus | Topoisomerase IV | 4.77 |

| DNA Gyrase | 21.9 | |

| Streptococcus pneumoniae | Topoisomerase IV | 0.78 |

| DNA Gyrase | 25 | |

| Escherichia coli | Topoisomerase IV | > DNA Gyrase IC50* |

| DNA Gyrase | Primary Target |

In E. coli, topoisomerase IV is a secondary target, and its inhibition is more apparent in strains with mutations conferring resistance in DNA gyrase. A specific IC50 value for wild-type E. coli topoisomerase IV by this compound is not prominently reported, but it is established to be significantly higher than that for DNA gyrase.

Experimental Protocols

The determination of the inhibitory activity of this compound against topoisomerase IV relies on specific biochemical assays. The two primary methods are the DNA decatenation assay and the DNA cleavage assay.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate, or decatenate, interlinked DNA circles, a process that mimics the separation of daughter chromosomes after replication. The inhibition of this activity is a direct measure of the drug's effect on the enzyme's catalytic function.

Principle: Kinetoplast DNA (kDNA), a network of thousands of interlinked minicircles, is used as a substrate. When incubated with topoisomerase IV, the kDNA is decatenated into individual minicircles. These smaller, decatenated circles can migrate into an agarose gel during electrophoresis, while the large, catenated kDNA remains in the well. The inhibitory effect of a drug is determined by the reduction in the amount of decatenated minicircles.

Detailed Protocol (based on Inagaki et al., 2001):

-

Enzyme Reconstitution: S. aureus topoisomerase IV is reconstituted by incubating its two subunits, GrlA and GrlB, on ice for a minimum of 30 minutes.

-

Reaction Mixture Preparation: The reaction is carried out in a final volume of 30 µL containing:

-

50 mM Tris-HCl (pH 7.5)

-

10 mM MgCl₂

-

1 mM dithiothreitol (DTT)

-

1 mM ATP

-

50 µg/mL bovine serum albumin (BSA)

-

200 ng of kDNA

-

Varying concentrations of this compound (or other test compounds)

-

-

Enzyme Addition and Incubation: The reaction is initiated by the addition of 1 unit of reconstituted topoisomerase IV. One unit is defined as the amount of enzyme required to decatenate 50% of the kDNA substrate in 30 minutes at 37°C. The reaction mixture is then incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of 3 µL of a solution containing 2.5% sodium dodecyl sulfate (SDS), 25 mM EDTA, and 0.25 µg/µL proteinase K, followed by incubation at 37°C for another 30 minutes.

-

Sample Preparation for Electrophoresis: 3 µL of a loading dye (containing bromophenol blue and glycerol) is added to each reaction tube.

-

Agarose Gel Electrophoresis: The samples are loaded onto a 1% agarose gel in Tris-borate-EDTA (TBE) buffer. Electrophoresis is carried out at a constant voltage until adequate separation of the DNA species is achieved.

-

Visualization and Quantification: The gel is stained with ethidium bromide and visualized under UV light. The amount of decatenated DNA (minicircles) is quantified using densitometry. The IC50 value is calculated as the concentration of this compound that reduces the decatenation activity by 50% compared to the drug-free control.

DNA Cleavage Assay

This assay directly measures the ability of fluoroquinolones to stabilize the enzyme-DNA cleavage complex.

Principle: Topoisomerase IV is incubated with a supercoiled plasmid DNA substrate in the presence of the drug. The drug traps the enzyme in its cleavage complex, resulting in a linearized plasmid. The addition of a strong denaturant like SDS and a protease (proteinase K) removes the enzyme from the DNA, revealing the double-strand break. The amount of linearized plasmid DNA is proportional to the amount of stabilized cleavage complex.

Detailed Protocol:

-

Reaction Setup: In a final volume of 30 µL, the following components are combined:

-

Reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl₂, 10 mM DTT, 100 mM KCl, 50 µg/mL BSA)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reconstituted topoisomerase IV

-

Varying concentrations of this compound

-

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the cleavage complex.

-

Trapping the Cleavage Complex: The reaction is terminated by the addition of SDS to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/mL. This is followed by a further incubation at 37°C for 30 minutes to digest the topoisomerase.

-

Analysis: The DNA is then analyzed by agarose gel electrophoresis. The conversion of supercoiled plasmid DNA to the linear form is quantified to determine the concentration of this compound that produces 50% of the maximal cleavage (CC50).

Visualizing the Pathway and Workflow

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: this compound's inhibitory pathway on bacterial topoisomerase IV.

Caption: Workflow for the topoisomerase IV decatenation assay.

Conclusion

This compound is a potent inhibitor of bacterial topoisomerase IV, particularly in Gram-positive organisms. Its mechanism of action, involving the stabilization of the enzyme-DNA cleavage complex, provides a clear pathway to its bactericidal activity. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers in the fields of microbiology, pharmacology, and drug development. Understanding these fundamental interactions is crucial for the development of new antibacterial agents that can overcome existing resistance mechanisms.

References

An In-depth Technical Guide to the Synthesis and Purification of Grepafloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Grepafloxacin hydrochloride, a fluoroquinolone antibacterial agent. The document details the multi-step synthesis of the this compound free base, commencing with the formation of the critical quinolone core, followed by the introduction of the methylpiperazinyl side chain. Furthermore, this guide outlines the subsequent conversion to its hydrochloride salt and the associated purification methodologies. Detailed experimental protocols, quantitative data, and analytical methods for assessing purity are presented. Visual representations of the synthesis workflow and purification logic are provided using Graphviz diagrams to facilitate a clear understanding of the processes involved.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic that was developed to treat a variety of bacterial infections.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[2] The synthesis of this compound, and specifically its hydrochloride salt to enhance solubility and stability, involves a multi-step chemical process. This guide serves as a technical resource for researchers and professionals engaged in the development and manufacturing of fluoroquinolone antibiotics, offering a detailed examination of the synthetic and purification strategies for this compound hydrochloride.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the formation of the core quinolone intermediate, 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and the subsequent nucleophilic substitution with 2-methylpiperazine.

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound free base.

Experimental Protocols

A common route to the core quinolone structure involves the Gould-Jacobs reaction. The synthesis starts from a substituted benzoic acid and proceeds through several intermediates.

Step 1: Synthesis of Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate

Step 2: Synthesis of Ethyl 2-(2,4,5-trifluoro-3-methylbenzoyl)-3-(cyclopropylamino)acrylate

-

Methodology: The resulting β-ketoester is then reacted with triethyl orthoformate in the presence of an acid catalyst, followed by the addition of cyclopropylamine to form the enamine intermediate.

Step 3: Intramolecular Cyclization to form Ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Methodology: The enamine intermediate undergoes thermal or base-catalyzed intramolecular cyclization to yield the quinolone ring system.

Step 4: Hydrolysis to 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Methodology: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, typically by heating with an aqueous acid or base. A representative procedure involves refluxing the ester with 6N hydrochloric acid for several hours.[3] The product is then isolated by filtration and washing.

Step 5: Condensation with 2-methylpiperazine

-

Methodology: The core quinolone carboxylic acid is condensed with 2-methylpiperazine. This nucleophilic aromatic substitution reaction typically takes place at an elevated temperature in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or pyridine. The reaction mixture is heated to facilitate the displacement of the fluorine atom at the C-7 position by the secondary amine of 2-methylpiperazine. After the reaction is complete, the product is typically precipitated by the addition of water, filtered, and washed.

Purification of this compound Hydrochloride

The crude this compound free base is converted to its hydrochloride salt and purified, most commonly by crystallization.

Purification Workflow

Caption: General workflow for the purification of this compound hydrochloride.

Experimental Protocol: Crystallization of this compound Hydrochloride

-

Methodology: While a specific, detailed protocol for this compound hydrochloride is not available in the provided search results, a general procedure can be adapted from common practices for crystallizing hydrochloride salts of pharmaceutical compounds.[4]

-

The crude this compound free base is dissolved in a suitable organic solvent, such as ethanol or isopropanol, with gentle heating if necessary.

-

A stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., ethanolic HCl) is added to the solution.

-

The mixture is then cooled slowly to induce crystallization. An anti-solvent, in which this compound hydrochloride has low solubility, may be added to improve the yield.

-

The resulting crystals are collected by filtration, washed with a cold solvent or anti-solvent to remove residual impurities, and dried under vacuum.

-

Data Presentation

Physicochemical Properties

| Property | Value |

| Chemical Name | (RS)-1-Cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid |

| Molecular Formula | C₁₉H₂₂FN₃O₃ |

| Molecular Weight | 359.40 g/mol |

| CAS Number | 119914-60-2 |

| Hydrochloride Salt | |

| Molecular Formula | C₁₉H₂₂FN₃O₃ · HCl |

| Molecular Weight | 395.86 g/mol |

| CAS Number | 161967-81-3 |

Synthesis and Purification Data (Representative)

| Parameter | Value/Range | Notes |

| Synthesis | ||

| Overall Yield | 40-60% | This is an estimated range based on typical multi-step syntheses of fluoroquinolones. Actual yields will vary depending on the specific conditions and scale of each reaction step. |

| Purification | ||

| Purity (by HPLC) | >99.0% | The purity of the final product is expected to meet pharmaceutical standards. |

| Impurity Profile | Individual impurities should be below the reporting, identification, and qualification thresholds defined by regulatory guidelines (e.g., ICH Q3A). Common impurities may arise from starting materials or side reactions. |

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound hydrochloride and for quantifying any impurities.

HPLC Method for Purity Analysis

A variety of HPLC methods have been developed for the analysis of this compound and other fluoroquinolones.[5][6][7] A typical reversed-phase HPLC method would involve the following:

| HPLC Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer with pH adjustment) and an organic modifier (e.g., acetonitrile or methanol).[8] |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at a wavelength where this compound has significant absorbance (e.g., 280 nm).[5] |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

| Injection Volume | 10-20 µL |

Conclusion

This technical guide has detailed the synthetic route to this compound and its subsequent purification as the hydrochloride salt. While specific, optimized protocols with quantitative yields and purity data are not extensively published, this document provides a comprehensive framework based on established chemical principles and analogous procedures for related fluoroquinolone compounds. The successful synthesis and purification of this compound hydrochloride require careful control of reaction conditions and the implementation of robust analytical methods to ensure the final product meets the high standards required for pharmaceutical use. Further process development and optimization would be necessary for large-scale manufacturing.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Simultaneous determination of this compound, ciprofloxacin, and theophylline in human plasma and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Historical Context of Grepafloxacin's Withdrawal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grepafloxacin (Raxar®), an oral broad-spectrum fluoroquinolone antibiotic, was voluntarily withdrawn from the worldwide market in 1999, a mere two years after its introduction. The withdrawal was prompted by post-marketing surveillance data revealing a significant risk of severe cardiovascular events, specifically QT interval prolongation and the potentially fatal arrhythmia, Torsades de Pointes (TdP). This technical guide provides an in-depth analysis of the historical context of this compound's withdrawal, focusing on the quantitative cardiotoxicity data, the experimental protocols used to assess its cardiac liability, and the mechanistic basis for its adverse effects. This information serves as a critical case study for drug development professionals on the importance of comprehensive cardiovascular safety assessment.

Introduction

This compound was a fluoroquinolone antibacterial agent with a broad spectrum of activity.[1] Despite a seemingly favorable safety profile in pre-clinical and initial clinical trials, post-marketing surveillance brought to light its significant cardiotoxic potential.[2][3] The rapid decision by the manufacturer, Glaxo Wellcome, to withdraw the drug highlighted the critical role of pharmacovigilance in ensuring patient safety.[4] The primary safety concern was the drug's ability to prolong the QT interval of the electrocardiogram, a known risk factor for developing TdP.[5][6]

Timeline of this compound's Market Presence and Withdrawal

A succinct timeline of key events underscores the rapid rise and fall of this compound:

-

August 1997: this compound is first marketed.[7]

-

October 1999: Glaxo Wellcome voluntarily withdraws this compound from the global market due to reports of severe cardiovascular events.[4][7]

-

Post-withdrawal Analysis: Subsequent investigations confirmed the association between this compound and QT prolongation, leading to its permanent removal.[8]

Quantitative Cardiotoxicity Data

The decision to withdraw this compound was based on accumulating evidence of its proarrhythmic potential. Both preclinical and clinical data revealed its effects on cardiac repolarization.

Preclinical Data: hERG Channel Inhibition

The primary mechanism of this compound-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[6] The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological target. A lower IC50 value indicates a higher potency.

Table 1: Comparative IC50 Values for hERG Channel Blockade by Fluoroquinolones

| Fluoroquinolone | IC50 (µM) | Reference |

| Sparfloxacin | 18 | [7] |

| This compound | 50 | [7] |

| Moxifloxacin | 129 | [7] |

| Gatifloxacin | 130 | [7] |

| Levofloxacin | 915 | [7] |

| Ciprofloxacin | 966 | [7] |

| Ofloxacin | 1420 | [7] |

Preclinical Data: Action Potential Duration in Canine Purkinje Fibers

In vitro studies using canine cardiac Purkinje fibers are a standard preclinical model to assess a drug's effect on action potential duration (APD). Prolongation of the APD is a surrogate marker for QT interval prolongation.

Table 2: Comparative Effects of Fluoroquinolones on Action Potential Duration (APD) in Canine Purkinje Fibers

| Fluoroquinolone | Concentration for 15% APD Prolongation (µg/mL) | Reference |

| Sparfloxacin | 4.2 ± 0.7 | [9] |

| This compound | 9.3 ± 0.9 | [9] |

| Moxifloxacin | 9.9 ± 1.6 | [9] |

| Ciprofloxacin | 72.8 ± 26.4 | [9] |

Clinical and Post-Marketing Data

While initial clinical trials suggested a low risk of significant QTc prolongation with this compound[10], post-marketing surveillance revealed a more concerning picture.

Table 3: Clinical and Post-Marketing Cardiovascular Adverse Events

| Parameter | Observation | Reference |

| QTc Prolongation in Elderly (Clinical Trial) | < 2 ms | [10] |

| Torsades de Pointes (Post-Marketing) | 7 cases out of an estimated 3.7 million patients | [7] |

| Discontinuation Rate in Clinical Trials | 6.4% (QTc prolongation cited as a reason) | [8] |

Experimental Protocols

The assessment of this compound's cardiotoxicity relied on established in vitro electrophysiological techniques.

hERG Potassium Channel Assay (Whole-Cell Patch Clamp)

Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current (IKr).

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG channel are commonly used.[2]

-

Recording Configuration: The whole-cell configuration of the patch-clamp technique is employed to measure ionic currents across the entire cell membrane.[1][2]

-

Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and measure the hERG current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels. For instance, a depolarizing pulse to +40 mV for 500 ms followed by a ramp down to -80 mV over 100 ms, repeated at 5-second intervals, can be used.[1][11]

-

Drug Application: this compound is applied at various concentrations to the extracellular solution to determine the concentration-dependent block of the hERG current.

-

Data Analysis: The reduction in the hERG tail current amplitude in the presence of this compound is measured to calculate the IC50 value.

Canine Purkinje Fiber Action Potential Duration Assay

Objective: To assess the effect of this compound on the action potential duration in a multicellular cardiac preparation.

Methodology:

-

Tissue Preparation: Purkinje fibers are isolated from the ventricles of canine hearts and superfused with a physiological salt solution.[9]

-

Recording Technique: Intracellular microelectrodes are used to record the action potentials from the Purkinje fibers.[9]

-

Stimulation Protocol: The fibers are stimulated at a constant frequency (e.g., 1 Hz) to elicit action potentials.[9]

-

Drug Application: this compound is added to the superfusion solution at increasing concentrations.

-

Data Analysis: The action potential duration at 90% repolarization (APD90) is measured before and after drug application to determine the concentration-dependent effect on APD.[9]

Visualizations

Signaling Pathway of this compound-Induced Cardiotoxicity

Caption: Mechanism of this compound-Induced Arrhythmia.

Experimental Workflow for Preclinical Cardiac Safety Assessment

Caption: Preclinical to Clinical Cardiac Safety Workflow.

Logical Relationship of Events Leading to this compound Withdrawal

Caption: Events Leading to this compound's Withdrawal.

Conclusion

The case of this compound serves as a stark reminder of the potential for serious adverse drug reactions to emerge in the post-marketing phase, even when pre-approval data appear reassuring. The drug's withdrawal underscored the critical importance of a multi-faceted approach to cardiac safety assessment, encompassing in vitro ion channel screening, ex vivo tissue studies, and rigorous clinical and post-marketing surveillance. For drug development professionals, the this compound story emphasizes the necessity of understanding the mechanistic basis of potential cardiotoxicity and the limitations of each stage of safety testing. The continued refinement of preclinical and clinical cardiac safety guidelines, such as the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, is a direct legacy of the lessons learned from drugs like this compound.

References

- 1. sophion.com [sophion.com]

- 2. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 4. porsolt.com [porsolt.com]

- 5. Drug induced QT prolongation and torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Interactions of a series of fluoroquinolone antibacterial drugs with the human cardiac K+ channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 9. Effects of sparfloxacin, this compound, moxifloxacin, and ciprofloxacin on cardiac action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: a review of its safety profile based on clinical trials and postmarketing surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

Grepafloxacin: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the antibacterial spectrum of the fluoroquinolone antibiotic, grepafloxacin. It includes quantitative data on its in vitro activity against a range of clinically relevant pathogens, details on the experimental protocols used for these assessments, and a visualization of its mechanism of action.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic characterized by a methyl-substituted piperazine at the C-7 position.[1] Like other fluoroquinolones, it is rapidly bactericidal at concentrations close to the minimum inhibitory concentration (MIC).[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][3][4] This dual-targeting mechanism contributes to its potent antibacterial activity. This compound has demonstrated a broad spectrum of activity, encompassing Gram-positive, Gram-negative, and atypical respiratory pathogens.[2][4][5]

In Vitro Antibacterial Activity

The in vitro potency of this compound has been evaluated against a wide array of bacterial isolates. The following tables summarize the minimum inhibitory concentrations required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of tested isolates.

Table 1: In Vitro Activity of this compound Against Gram-Positive Aerobes

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 0.06 | - |

| Streptococcus pneumoniae (penicillin-susceptible) | - | 0.25 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.25 | - |

| β-hemolytic streptococci | - | 0.25 |

Data sourced from multiple studies.[6][7]

Table 2: In Vitro Activity of this compound Against Gram-Negative Aerobes

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | - | 0.03 |

| Enterobacter cloacae | - | 2 |

| Haemophilus influenzae | - | 0.03 |

| Klebsiella pneumoniae | - | 1 |

| Moraxella catarrhalis | - | 0.03 |

| Pseudomonas aeruginosa (ciprofloxacin-susceptible) | 0.25 | 2 |

| Pseudomonas aeruginosa (ciprofloxacin-resistant) | - | >8 |

Data sourced from multiple studies.[6][7]

Table 3: In Vitro Activity of this compound Against Atypical Pathogens

| Organism | MIC90 (µg/mL) |

| Legionella pneumophila | 0.016 - 0.5 |

Data sourced from multiple studies.[6][8]

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound, specifically the MIC values, is predominantly conducted using standardized methods as outlined by clinical laboratory standards committees. The most frequently cited method is the reference agar dilution method.

Agar Dilution Method

This method involves the incorporation of serial twofold dilutions of the antimicrobial agent into Mueller-Hinton agar. A standardized inoculum of the test organism is then applied to the surface of the agar plates.

Detailed Steps:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared at a known high concentration.

-

Serial Dilutions: A series of twofold dilutions of the stock solution are prepared to create a range of concentrations to be tested.

-

Incorporation into Agar: Each dilution of the antimicrobial agent is added to molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial isolate to be tested is grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot.

-

Inoculation: A multipoint inoculator is used to apply a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing the Mechanism of Action and Experimental Workflow

Mechanism of Action of this compound

The following diagram illustrates the key steps in the mechanism of action of this compound, targeting bacterial DNA synthesis.

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

The diagram below outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent like this compound using the agar dilution method.

Caption: Agar dilution method workflow for MIC determination.

Conclusion

This compound exhibits a potent and broad spectrum of antibacterial activity against a variety of clinically significant pathogens. Its demonstrated efficacy against Gram-positive cocci, including penicillin-resistant Streptococcus pneumoniae, and common Gram-negative respiratory pathogens, made it a notable fluoroquinolone.[2][9] The data presented in this guide, derived from standardized in vitro testing methodologies, provide a comprehensive overview for researchers and drug development professionals. It is important to note that despite its favorable in vitro profile, this compound was withdrawn from the market due to concerns about cardiac side effects, specifically QT interval prolongation.[10]

References

- 1. This compound: microbiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: an overview of antibacterial activity, pharmacokinetics, clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contemporary re-evaluation of the activity and spectrum of this compound tested against isolates in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jmilabs.com [jmilabs.com]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Australian Prescriber [australianprescriber.tg.org.au]

In Vitro Activity of Grepafloxacin Against Streptococcus pneumoniae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of grepafloxacin against Streptococcus pneumoniae. This compound, a fluoroquinolone antibiotic, has demonstrated potent activity against this key respiratory pathogen, including strains resistant to other classes of antibiotics. This document synthesizes key quantitative data, details the experimental protocols used for in vitro evaluation, and illustrates the underlying mechanisms of action and resistance.

Quantitative In Vitro Activity Data

The in vitro efficacy of this compound against Streptococcus pneumoniae has been evaluated through various studies, primarily focusing on Minimum Inhibitory Concentration (MIC), time-kill kinetics, and the post-antibiotic effect (PAE).

Minimum Inhibitory Concentration (MIC)

This compound has shown potent activity against both penicillin-susceptible and penicillin-resistant S. pneumoniae. The following tables summarize the MIC data from comparative studies.

Table 1: Comparative MICs of Fluoroquinolones against Streptococcus pneumoniae

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| This compound | 0.25 | 0.38[1] |

| Ciprofloxacin | 1.0 | 3.0[1] |

| Levofloxacin | 0.75 | 1.0[1] |

| Sparfloxacin | 0.25 | 0.38[1] |

| Trovafloxacin | 0.094 | 0.125[1] |

| Moxifloxacin | 0.19 | 0.25[1] |

Data from a study of 77 pneumococcal isolates from middle-ear fluid.[1]

Table 2: this compound MICs against Penicillin-Susceptible and Penicillin-Resistant Streptococcus pneumoniae

| Penicillin Susceptibility | Number of Strains | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Susceptible | 4 | ≤0.016 - 0.25 | - | - |

| Intermediate | 4 | 0.25 | - | - |

| Resistant | 4 | 0.25 | - | - |

Data from a study evaluating 12 pneumococcal strains.

Time-Kill Studies

Time-kill assays demonstrate the bactericidal activity of an antibiotic over time. This compound has been shown to be rapidly bactericidal against S. pneumoniae.

Table 3: Bactericidal Activity of this compound and Comparators against Streptococcus pneumoniae

| Antibiotic | Concentration | Time to 99.9% Killing (Bactericidal Activity) |

| This compound | ≤0.5 µg/mL | 24 hours against all tested strains[2] |

| Sparfloxacin | ≤1.0 µg/mL | 24 hours[2] |

| Levofloxacin | ≤2.0 µg/mL | 24 hours[2] |

| Ciprofloxacin | ≤8.0 µg/mL | 24 hours[2] |

Results from a study of 12 pneumococcal strains.[2]

In one study, this compound at twice the MIC was bactericidal against 10 of 12 strains after 24 hours.[2] For the two strains where 99.9% killing was not achieved at 2x MIC, it was achieved at 4x the MIC.[2]

Post-Antibiotic Effect (PAE)

The PAE is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.

Table 4: Post-Antibiotic Effect of this compound and Other Fluoroquinolones against Streptococcus pneumoniae

| Antibiotic | PAE Duration (hours) |

| This compound | 0 - 1.8 |

| Ciprofloxacin | 0 - 2.2 |

| Levofloxacin | 0 - 3.1 |

| Sparfloxacin | 0 - 2.2 |

PAE was determined after exposure to 10x the MIC.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Media Preparation : Cation-adjusted Mueller-Hinton Broth (CAMHB) is supplemented with 2-5% lysed horse blood for testing S. pneumoniae.

-

Antimicrobial Agent Preparation : Stock solutions of this compound are prepared and serially diluted in the broth to achieve a range of final concentrations in the microtiter plate wells.

-

Inoculum Preparation : S. pneumoniae colonies from a fresh (18-24 hour) culture on a blood agar plate are suspended in sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation : The microtiter plates are incubated at 35°C in an atmosphere of 5% CO₂ for 20-24 hours.

-

MIC Determination : The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Time-Kill Assay

This assay measures the rate and extent of bacterial killing by an antimicrobial agent.

-

Inoculum Preparation : A logarithmic phase culture of S. pneumoniae is diluted in CAMHB with lysed horse blood to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Antimiotic Exposure : this compound is added at desired multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without antibiotic is included.

-

Sampling : Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Viable Cell Counting : The samples are serially diluted in sterile saline and plated on blood agar plates. The plates are incubated at 35°C in 5% CO₂ for 24-48 hours.

-

Data Analysis : The number of colonies on each plate is counted, and the CFU/mL is calculated for each time point. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

This protocol assesses the duration of growth suppression after brief exposure to an antibiotic.

-

Exposure Phase : A standardized inoculum of S. pneumoniae (approximately 10⁷ CFU/mL) is exposed to a high concentration of this compound (e.g., 10x MIC) for a short period (e.g., 1-2 hours) in CAMHB with lysed horse blood. A control culture without the antibiotic is run in parallel.

-

Drug Removal : The antibiotic is removed by a 1:1000 dilution of the culture in pre-warmed, antibiotic-free broth. This reduces the this compound concentration to well below the MIC.

-

Regrowth Phase : Both the antibiotic-exposed and control cultures are incubated under the same conditions as the exposure phase.

-

Viability Assessment : Viable counts (CFU/mL) are determined for both cultures at regular intervals (e.g., every 1-2 hours) until the turbidity of the tubes is comparable.

-

PAE Calculation : The PAE is calculated using the formula: PAE = T - C, where T is the time required for the CFU/mL in the test culture to increase by 1 log₁₀ above the count observed immediately after drug removal, and C is the corresponding time for the control culture.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of this compound, the development of resistance in S. pneumoniae, and the experimental workflow for in vitro susceptibility testing.

Caption: Experimental Workflow for In Vitro Susceptibility Testing.

Caption: Mechanism of Action of this compound.

Caption: Fluoroquinolone Resistance Mechanisms in S. pneumoniae.

References

Grepafloxacin: An In-depth Technical Guide to its In Vivo Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grepafloxacin is an oral fluoroquinolone antibiotic that was developed for the treatment of a range of bacterial infections.[1] Despite its withdrawal from the market due to cardiac side effects, a significant body of research exists detailing its pharmacokinetic and bioavailability profile.[1] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key processes. This compound exhibits rapid absorption and extensive tissue distribution.[2][3] Its elimination is primarily through metabolism, with a smaller portion excreted renally.[2][4]

Pharmacokinetic Properties

This compound is characterized by its rapid absorption following oral administration, reaching peak plasma concentrations in approximately two hours.[2] The drug exhibits a bi-exponential decline in plasma concentrations and has an extended half-life of about 12 hours.[2] Its absolute bioavailability is reported to be around 70%.[5]

Absorption

This compound is rapidly and extensively absorbed after being taken orally.[2][5] Studies in healthy male volunteers have shown that neither food nor an elevated gastric pH significantly affects the rate or extent of its absorption, allowing it to be administered with or without meals.[6]

Distribution

A key characteristic of this compound is its extensive tissue distribution.[3][7] It achieves higher concentrations in various tissues, including the lungs, genital tissues, bile, and gall-bladder, compared to serum levels.[2][8] This high tissue penetration suggests its potential efficacy in treating infections in these specific locations.[2][7] The volume of distribution for this compound is noted to be larger than that of many other fluoroquinolones.[7] Furthermore, it accumulates in polymorphonuclear leucocytes, which may be beneficial for targeting intracellular pathogens.[2][8] In rats, high tissue-to-plasma partition coefficients were observed in all tissues examined except for the brain.[3][9]

Metabolism

The primary route of elimination for this compound is through metabolism.[2] The liver is the main site of this biotransformation.[4][10] The metabolism of this compound involves the cytochrome P450 enzyme system, specifically CYP1A2, which indicates a potential for drug-drug interactions with other substances metabolized by this enzyme, such as theophylline and caffeine.[4]

Excretion

This compound and its metabolites are predominantly excreted in the feces.[2] Renal clearance plays a minor role, accounting for only about 10-15% of the administered dose.[2] In a study with healthy volunteers, the urinary recovery of the drug within the first 24 hours after a 400 mg oral dose was 8.3%.[11]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value | Conditions | Reference |

| Cmax | 1.5 µg/mL | Single 400 mg oral dose | [11] |

| 1.98 ± 0.52 µg/mL | Single oral dose | [12] | |

| Tmax | ~2.0 h | Single 400 mg oral dose | [2][11] |

| Half-life (t½) | ~12 h | Single oral dose | [2] |

| 5.2 h (plasma) | Single 400 mg oral dose | [11] | |

| 12.7 h (inflammatory fluid) | Single 400 mg oral dose | [11] | |

| 12.12 ± 3.93 h | Single oral dose | [12] | |

| AUCtot | 5.8 ± 1.2 µg·h/mL | Single oral dose | [12] |

| Bioavailability | ~70% | Oral administration | [5] |

| Renal Clearance | 10-15% of dose | Oral administration | [2] |

| 0.50 ± 0.05 mL/min/kg (Day 1) | 400 mg once daily for 7 days | [13] | |

| 0.46 ± 0.04 mL/min/kg (Day 7) | 400 mg once daily for 7 days | [13] | |

| Urinary Excretion | 8.3% (in 24h) | Single 400 mg oral dose | [11] |

| 5.1 ± 3.0% (Day 1) | 400 mg once daily for 7 days | [13] | |

| 7.9 ± 1.9% (Day 7) | 400 mg once daily for 7 days | [13] |

Table 2: Effect of P-glycoprotein Inhibition on this compound Pharmacokinetics in Rats

| Parameter | Control | With Cyclosporin A | Reference |

| Bioavailability | 53% | 95% | [14] |

| Total Body Clearance | - | Decreased to 60% of control | [14] |

| Volume of Distribution (steady state) | - | Decreased to 63% of control | [14] |

| Apparent Oral Clearance | - | Decreased to 33% of control | [14] |

| Intestinal Clearance | - | Decreased to one-half of control | [14] |

| Biliary Clearance | - | Decreased to one-third of control | [14] |

Experimental Protocols

Bioavailability and Food Effect Study

A study investigating the impact of food and gastric pH on this compound's bioavailability utilized an open, randomized, crossover design.[6]

-

Subjects: 16 healthy male volunteers participated in each of the two crossover studies.[6]

-

Food Effect Arm: Participants received a single 600 mg oral dose of this compound under two conditions: after an overnight fast and after consuming a standard high-fat meal. A washout period was observed between the two treatments.[6]

-

Gastric pH Effect Arm: Participants received a single 400 mg oral dose of this compound alone and after an intravenous infusion of the H2-receptor antagonist famotidine (20 mg) to maintain an intragastric pH above 6.[6]

-

Sample Collection: Blood samples were collected at predetermined time points to determine the plasma concentrations of this compound.[6]

-

Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time data to assess the effects of food and famotidine.[6]

P-glycoprotein Interaction Study in Rats

To elucidate the role of P-glycoprotein (P-gp) in this compound's bioavailability and intestinal secretion, an in vivo study was conducted in rats.[14]

-

Animal Model: The study utilized rats as the in vivo model.[14]

-

Experimental Groups:

-

Control group: Received this compound.

-

Treatment group: Received this compound along with Cyclosporin A, a known P-glycoprotein inhibitor.[14]

-

-

Drug Administration: this compound was administered both intravenously and intraintestinally to differentiate between systemic and intestinal effects.[14]

-

Sample Collection: Plasma samples were collected to measure this compound concentrations.[14]

-

Clearance Calculations: Total body clearance, intestinal clearance, and biliary clearance were calculated to assess the impact of P-gp inhibition on this compound's disposition.[14]

Mechanism of Action

This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[5] By inhibiting these enzymes, this compound disrupts critical cellular processes, leading to bacterial cell death.

Factors Influencing Pharmacokinetics

Several factors can influence the pharmacokinetic profile of this compound:

-

P-glycoprotein: P-glycoprotein, an efflux transporter, plays a role in the intestinal secretion of this compound, thereby limiting its oral bioavailability.[14] Co-administration with a P-gp inhibitor, such as cyclosporin A, has been shown to significantly increase the bioavailability of this compound in rats.[14]

-

Hepatic Impairment: Patients with impaired liver function show increased peak plasma concentrations, areas under the plasma concentration-time curves, and renal excretion of this compound.[2][8] This is expected, as the liver is the primary site of its metabolism.[4]

-